cis-(1S,4S)-4-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydro-naphthalen-1-ol-d4
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Overview
Description
cis-(1S,4S)-4-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydro-naphthalen-1-ol-d4 is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a tetrahydronaphthalene core with a dichlorophenyl group, making it a subject of interest in synthetic chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cis-(1S,4S)-4-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydro-naphthalen-1-ol-d4 typically involves several steps, starting from commercially available precursors. The key steps include:
Formation of the Tetrahydronaphthalene Core: This can be achieved through a Diels-Alder reaction between a suitable diene and a dienophile.
Introduction of the Dichlorophenyl Group: This step often involves a Friedel-Crafts alkylation or acylation reaction.
Hydrogenation and Reduction:
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This often includes the use of high-pressure reactors for hydrogenation and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
cis-(1S,4S)-4-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydro-naphthalen-1-ol-d4 can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to modify the oxidation state of the compound.
Substitution: Commonly involves the replacement of hydrogen atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Conditions may include the use of strong acids or bases, depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically results in alcohols or alkanes.
Scientific Research Applications
cis-(1S,4S)-4-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydro-naphthalen-1-ol-d4 has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological systems.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of cis-(1S,4S)-4-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydro-naphthalen-1-ol-d4 involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
cis-(1S,4S)-4-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydro-naphthalen-1-ol: The non-deuterated version of the compound.
cis-(1S,4S)-4-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydro-naphthalen-1-amine: A related compound with an amine group instead of a hydroxyl group.
Uniqueness
The presence of deuterium atoms in cis-(1S,4S)-4-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydro-naphthalen-1-ol-d4 can influence its chemical properties, such as stability and reactivity, making it unique compared to its non-deuterated counterpart.
Properties
IUPAC Name |
(1S,4S)-1,2,2,4-tetradeuterio-4-(3,4-dichlorophenyl)-3H-naphthalen-1-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14Cl2O/c17-14-7-5-10(9-15(14)18)11-6-8-16(19)13-4-2-1-3-12(11)13/h1-5,7,9,11,16,19H,6,8H2/t11-,16-/m0/s1/i8D2,11D,16D |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZQAUCBRPSENQB-RWUQOIEJSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=CC=CC=C2C1C3=CC(=C(C=C3)Cl)Cl)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H][C@]1(CC([C@](C2=CC=CC=C21)([2H])O)([2H])[2H])C3=CC(=C(C=C3)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14Cl2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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